An In-depth Technical Guide to the Chemical Properties and Biological Activity of 1-(2-Methoxyethyl)-1-nitrosourea
An In-depth Technical Guide to the Chemical Properties and Biological Activity of 1-(2-Methoxyethyl)-1-nitrosourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of 1-(2-Methoxyethyl)-1-nitrosourea. While specific experimental data for this particular compound is limited in publicly available literature, this document extrapolates its characteristics based on the well-established knowledge of the N-nitrosourea class of compounds. N-nitrosoureas are potent alkylating agents known for their applications in chemotherapy. Their mechanism of action involves the generation of reactive electrophilic species that alkylate DNA and proteins, ultimately leading to cytotoxicity. This guide details the presumed decomposition pathways, potential DNA adducts, and the downstream cellular consequences, including the induction of apoptosis. Furthermore, it provides detailed experimental protocols for the synthesis, stability analysis, cytotoxicity evaluation, and DNA damage assessment of N-nitrosourea compounds, which can be adapted for the study of 1-(2-Methoxyethyl)-1-nitrosourea.
Chemical Properties of 1-(2-Methoxyethyl)-1-nitrosourea
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C4H9N3O3 | Based on chemical structure |
| Molecular Weight | 147.13 g/mol | Calculated from molecular formula |
| Structure | ![]() | Inferred from nomenclature |
| Physical State | Likely a solid at room temperature | General property of similar N-nitrosoureas |
| Solubility | Expected to have some solubility in organic solvents and limited solubility in water. | General property of N-nitrosoureas |
| Stability | Unstable, particularly in aqueous solutions at physiological pH and in the presence of light. The 2-methoxyethyl group may influence the rate of decomposition.[1] | General property of N-nitrosoureas[1] |
| Reactivity | Acts as an alkylating agent upon decomposition. | Characteristic of N-nitrosourea compounds |
Mechanism of Action and Decomposition
The biological activity of 1-(2-Methoxyethyl)-1-nitrosourea is predicated on its chemical decomposition to form reactive electrophiles. This process is typically initiated by the abstraction of the proton from the N3 nitrogen of the urea moiety under physiological conditions.
Decomposition Pathway
The decomposition of N-nitrosoureas in aqueous solution is a critical step in their mechanism of action. The process is spontaneous and does not require enzymatic activation. The proposed decomposition pathway for 1-(2-Methoxyethyl)-1-nitrosourea would likely proceed as follows:
-
Initial Deprotonation: The process begins with the abstraction of the acidic proton from the N3 nitrogen of the urea group.
-
Formation of a Diazohydroxide Intermediate: The resulting anion rearranges to form a diazohydroxide intermediate.
-
Generation of Reactive Species: This intermediate is unstable and decomposes to yield two key reactive species:
-
An alkyldiazonium ion (2-methoxyethyldiazonium ion). This is a potent alkylating agent that can react with nucleophilic sites on biomolecules, most notably DNA.
-
An isocyanate species. This can carbamoylate proteins, particularly lysine residues.
-
The following diagram illustrates the generalized decomposition pathway of an N-nitrosourea compound.
Caption: Generalized decomposition pathway of a N-nitrosourea compound.
DNA Alkylation
The primary cytotoxic effect of N-nitrosoureas is attributed to the alkylation of DNA by the generated alkyldiazonium ion. This reactive species can attack various nucleophilic sites on DNA bases. Common sites of alkylation include:
-
N7-position of guanine: This is often the most frequent site of alkylation.
-
O6-position of guanine: Alkylation at this position is considered to be a particularly mutagenic and cytotoxic lesion.
-
N3-position of adenine.
-
Phosphate backbone.
Alkylation of DNA can lead to several detrimental consequences for the cell, including:
-
Mispairing of bases during DNA replication: For example, O6-alkylguanine can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.
-
Inhibition of DNA replication and transcription: The presence of bulky adducts can stall the cellular machinery responsible for these processes.
-
Induction of DNA strand breaks: The DNA repair mechanisms that attempt to remove the adducts can lead to transient strand breaks. If the damage is extensive, these can become permanent.
-
Formation of DNA cross-links: While less common for monofunctional nitrosoureas, some derivatives can lead to interstrand or intrastrand cross-links, which are highly cytotoxic.[2]
Biological Effects and Signaling Pathways
The DNA damage induced by 1-(2-Methoxyethyl)-1-nitrosourea is expected to trigger a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest and Apoptosis
Upon sensing DNA damage, cells activate complex signaling pathways to halt the cell cycle and allow time for DNA repair. If the damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis. Key players in this process include:
-
p53: This tumor suppressor protein is a critical sensor of cellular stress, including DNA damage. Upon activation, p53 can induce the expression of genes that promote cell cycle arrest (e.g., p21) or apoptosis (e.g., Bax).[3]
-
Caspases: These are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-8 and caspase-9) are activated in response to pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]
The following diagram illustrates a simplified signaling pathway for N-nitrosourea-induced apoptosis.
Caption: Simplified N-nitrosourea-induced apoptosis pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of 1-(2-Methoxyethyl)-1-nitrosourea. These protocols are based on established methods for other N-nitrosourea compounds and may require optimization for this specific molecule.
Synthesis of 1-(2-Alkoxyethyl)-1-nitrosoureas (General Procedure)
Materials:
-
2-Methoxyethylamine
-
Urea
-
Nitrosyl chloride (NOCl) or Sodium nitrite (NaNO2) and an acid (e.g., HCl)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Stirring apparatus
-
Low-temperature reaction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Synthesis of the Urea Precursor:
-
Dissolve 2-methoxyethylamine in an appropriate anhydrous solvent.
-
Add an equimolar amount of urea.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
The formation of 1-(2-methoxyethyl)urea can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
-
Nitrosation:
-
Dissolve the purified 1-(2-methoxyethyl)urea in an anhydrous solvent and cool the solution to -10 to 0 °C in an ice-salt or dry ice-acetone bath.
-
Slowly bubble nitrosyl chloride gas through the solution or add a solution of sodium nitrite in water followed by the dropwise addition of a cooled acid solution, maintaining the low temperature.
-
The reaction is typically rapid and can be monitored by the disappearance of the starting material on TLC.
-
After the reaction is complete, the mixture is washed with cold water and brine to remove any unreacted starting materials and inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to yield the crude 1-(2-Methoxyethyl)-1-nitrosourea.
-
The product should be stored at low temperatures (e.g., -20 °C) and protected from light due to its instability.
-
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
Principle:
This method is used to determine the stability of 1-(2-Methoxyethyl)-1-nitrosourea in aqueous solutions over time by monitoring the decrease in the concentration of the parent compound.[1][10][11][12][13]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: A mixture of acetonitrile and water (the exact ratio may need to be optimized)
-
Aqueous buffer solutions at different pH values (e.g., phosphate buffers at pH 5, 7.4, and 9)
-
Stock solution of 1-(2-Methoxyethyl)-1-nitrosourea in a suitable organic solvent (e.g., acetonitrile)
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 1-(2-Methoxyethyl)-1-nitrosourea at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Prepare the desired aqueous buffer solutions.
-
-
Stability Assay:
-
For each pH to be tested, add a small volume of the stock solution of 1-(2-Methoxyethyl)-1-nitrosourea to a known volume of the pre-warmed buffer solution in a sealed vial to achieve the desired final concentration (e.g., 10 µg/mL).
-
Incubate the vials at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the decomposition by adding an equal volume of cold acetonitrile or by injecting the sample directly into the HPLC system.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the compounds with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Monitor the eluent using a UV detector at a wavelength where the nitrosourea has maximum absorbance (this will need to be determined, but a common wavelength for nitrosoureas is around 230-250 nm).
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of 1-(2-Methoxyethyl)-1-nitrosourea against time.
-
The slope of the resulting linear plot will be the negative of the first-order rate constant (k) for the decomposition.
-
The half-life (t1/2) of the compound can be calculated using the equation: t1/2 = 0.693 / k.
-
Cytotoxicity Assessment by MTT Assay
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
1-(2-Methoxyethyl)-1-nitrosourea stock solution in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates overnight at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(2-Methoxyethyl)-1-nitrosourea in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37 °C, allowing the formazan crystals to form.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Analysis of DNA Adducts by Mass Spectrometry
Principle:
This method involves treating cells with the nitrosourea, isolating the genomic DNA, hydrolyzing the DNA to its constituent nucleosides, and then analyzing the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the modified nucleosides.[5][14][15][16][17]
Materials:
-
Cell culture materials
-
1-(2-Methoxyethyl)-1-nitrosourea
-
DNA isolation kit
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system (a high-resolution mass spectrometer is preferred)
-
C18 reverse-phase LC column
-
Mobile phases (e.g., water and acetonitrile with a small amount of formic acid)
-
Internal standards (isotopically labeled versions of the expected adducts, if available)
Procedure:
-
Cell Treatment and DNA Isolation:
-
Treat the cultured cells with 1-(2-Methoxyethyl)-1-nitrosourea at a desired concentration for a specific time.
-
Harvest the cells and isolate the genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
-
-
DNA Hydrolysis:
-
Quantify the isolated DNA.
-
Digest the DNA to single nucleosides using a cocktail of enzymes. A typical procedure involves sequential incubation with DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into the LC-MS/MS system.
-
Separate the nucleosides on the C18 column using a gradient of the mobile phases.
-
Perform mass spectrometric analysis in positive ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the expected DNA adducts. The transitions to monitor would be from the protonated molecular ion of the adduct to the protonated base fragment (loss of the deoxyribose sugar).
-
For example, for O6-(2-methoxyethyl)deoxyguanosine, the transition would be from m/z [M+H]+ of the adduct to m/z [M+H-116.0474]+.
-
-
Data Analysis:
-
Identify the adducts based on their retention times and specific mass transitions.
-
Quantify the amount of each adduct by comparing its peak area to that of a known amount of an internal standard or by using a standard curve generated with synthesized adduct standards.
-
Conclusion
1-(2-Methoxyethyl)-1-nitrosourea belongs to the well-characterized class of N-nitrosourea compounds, which are known for their potent alkylating and cytotoxic properties. Based on the extensive knowledge of this class of agents, it is predicted that 1-(2-Methoxyethyl)-1-nitrosourea will undergo spontaneous decomposition under physiological conditions to generate a 2-methoxyethyldiazonium ion and an isocyanate species. The former is expected to be the primary mediator of its biological activity through the alkylation of DNA, leading to the induction of cell cycle arrest and apoptosis. The provided experimental protocols offer a framework for the synthesis and detailed characterization of the chemical and biological properties of this compound. Further research is warranted to elucidate the specific characteristics of 1-(2-Methoxyethyl)-1-nitrosourea and to explore its potential as a therapeutic agent.
References
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- 11. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
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